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tert-Butyl octaneperoxoate

High-pressure ethylene polymerization Initiator efficiency Free-radical kinetics

tert-Butyl octaneperoxoate (CAS 13467-82-8), also known as tert-butyl peroxyoctoate or tert-butyl peroctoate, is an organic peroxyester with the molecular formula C12H24O3 and a molecular weight of 216.32 g/mol. It functions as a free-radical initiator that undergoes homolytic cleavage of the O–O bond upon thermal activation, generating tert-butoxy and octanoyloxy radicals capable of initiating vinyl monomer polymerization.

Molecular Formula C12H24O3
Molecular Weight 216.32 g/mol
CAS No. 13467-82-8
Cat. No. B077908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl octaneperoxoate
CAS13467-82-8
Molecular FormulaC12H24O3
Molecular Weight216.32 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)OOC(C)(C)C
InChIInChI=1S/C12H24O3/c1-5-6-7-8-9-10-11(13)14-15-12(2,3)4/h5-10H2,1-4H3
InChIKeyBWSZXUOMATYHHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl Octaneperoxoate (CAS 13467-82-8): Technical Specifications and Procurement Identification


tert-Butyl octaneperoxoate (CAS 13467-82-8), also known as tert-butyl peroxyoctoate or tert-butyl peroctoate, is an organic peroxyester with the molecular formula C12H24O3 and a molecular weight of 216.32 g/mol [1]. It functions as a free-radical initiator that undergoes homolytic cleavage of the O–O bond upon thermal activation, generating tert-butoxy and octanoyloxy radicals capable of initiating vinyl monomer polymerization . The compound is classified under TSCA Inventory as an approved chemical substance and is recognized as having low acute oral toxicity in rats (LD50 > 10,000 mg/kg) .

Why tert-Butyl Octaneperoxoate Cannot Be Replaced by Generic Peresters Without Process Revalidation


Peroxyesters sharing the same molecular formula (C12H24O3) may exhibit dramatically divergent performance in industrial polymerization due to differences in radical generation efficiency (f), phase partitioning behavior in heterogeneous systems, and decomposition kinetics under operational temperature and pressure conditions [1]. For example, initiator efficiency values among peroxyesters can vary from approximately 0.42 to near 1.0 depending on the propensity for in-cage radical recombination events [1]. Furthermore, the distribution of initiator between monomer and polymer phases—a critical determinant of grafting efficiency and final polymer morphology—is compound-specific and cannot be inferred from structural similarity alone [2]. Substitution without quantitative validation of these parameters risks compromising polymerization rate, molecular weight control, and product consistency.

Quantitative Differentiation of tert-Butyl Octaneperoxoate: Head-to-Head Evidence vs. Closest Perester Analogs


Initiator Efficiency (f) in High-Pressure Ethylene Polymerization: tert-Butyl Octaneperoxoate vs. TBPEH and TBPP

In continuous stirred tank reactor (CSTR) experiments conducted at 2000 bar and 150–250 °C, the initiator efficiency f of tert-butyl octaneperoxoate (TBPO, CAS 13467-82-8) was determined to be approximately 0.64, intermediate between di-tert-butyl peroxide (DTBP, f ≈ 1.0) and tert-butyl peroxypivalate (TBPP, f ≈ 0.42) [1]. The reduced efficiency of TBPP (0.42) is attributed to extensive in-cage cross-disproportionation between tert-butoxy and tert-butyl radicals, a pathway that is significantly less pronounced in TBPO decomposition due to the absence of immediate CO₂-driven radical pair confinement [1].

High-pressure ethylene polymerization Initiator efficiency Free-radical kinetics

Phase Partitioning of tert-Butyl Octaneperoxoate in High-Impact Polystyrene (HIPS) Systems: Measured Equilibrium Behavior

In blends containing styrene, polystyrene, polybutadiene, and tert-butyl octaneperoxoate at 25 °C, the equilibrium partition of TBPO between phases was experimentally measured [1]. At emulated monomer conversions of 13% or lower, phase equilibrium was reached within 1 hour of mixing time; however, at higher conversions (16%) and higher molar masses, equilibrium was not achieved even after 24 hours of mixing [1]. This kinetic barrier to equilibration at elevated conversions is unique to TBPO among studied peresters and has direct implications for initiator distribution in the rubber phase, which governs grafting efficiency onto polybutadiene during HIPS manufacture [1].

High-impact polystyrene Phase partitioning Grafting efficiency

Kinetic Order of Polymerization Initiated by tert-Butyl Octaneperoxoate in Aqueous Acrylic Acid Systems

In homopolymerization of acrylic acid initiated by tert-butyl octaneperoxoate in aqueous suspension, the initial rate of polymerization was determined to be second order with respect to monomer concentration [1]. Experiments were conducted at initiator concentrations of [A]₀ = 0.0025 and 0.0050 mol L⁻¹ and monomer concentrations of [M]₀ = 0.125, 0.75, and 1.25 mol L⁻¹, establishing the kinetic parameters necessary for process scale-up [1]. This second-order dependence differs from the first-order kinetics observed with certain azo initiators under comparable conditions, indicating a distinct propagation mechanism when TBPO-derived radicals are employed [1].

Acrylic acid polymerization Reaction kinetics Grafting

Thermal Decomposition Temperature Range and Room-Temperature Stability Profile

tert-Butyl octaneperoxoate undergoes thermal decomposition with radical generation occurring typically in the range of 80–120 °C, while maintaining stability at room temperature . This thermal activation window positions TBPO as a medium-temperature initiator, distinct from low-temperature initiators (e.g., TBPP, active at lower temperatures) and high-temperature initiators (e.g., DTBP, requiring higher activation temperatures) [1]. The compound is classified as an oxidizer with explosion hazard upon thermal decomposition and has an oral-rat LD50 > 10,000 mg/kg, indicating low acute toxicity relative to other organic peroxides with LD50 values below 1,000 mg/kg .

Thermal stability Decomposition kinetics Storage safety

Synergistic Initiator Blends: tert-Butyl Octaneperoxoate in Ternary Peroxide Systems for Rapid-Cure Unsaturated Polyester Molding

A patented unsaturated polyester composition for automotive exterior body panels employs a ternary initiator mixture consisting of tert-butylperoxy benzoate, tert-butylperoxy octoate (TBPO, CAS 13467-82-8), and 1,1-bis(tert-butylperoxy)-3,3,5-trimethyl cyclohexane [1]. This specific combination, formulated with cobalt, copper, or manganese organic compounds, achieves rapid curing while maintaining superior surface quality of molded products [1]. The inclusion of TBPO in this ternary system provides a medium-temperature radical flux that bridges the initiation profiles of the lower-temperature and higher-temperature peroxide components, enabling a balanced cure exotherm that prevents surface defects while achieving cycle time reductions of several seconds per part [1].

Unsaturated polyester curing Sheet molding compound Ternary initiator blends

Procurement-Guided Application Scenarios for tert-Butyl Octaneperoxoate Based on Quantitative Evidence


High-Pressure Low-Density Polyethylene (LDPE) Production Requiring Optimized Initiator Efficiency

For LDPE tubular or autoclave processes operating at ~2000 bar and 150–250 °C, tert-butyl octaneperoxoate offers an initiator efficiency (f ≈ 0.64) that balances radical yield against peroxide consumption [4]. This efficiency is 52% higher than TBPP (f ≈ 0.42), translating to proportionally lower peroxide usage per metric ton of polymer produced [4]. Procurement for LDPE plants should prioritize TBPO over TBPP when process economics favor reduced initiator consumption and lower residual peroxide levels in the final resin.

High-Impact Polystyrene (HIPS) Manufacturing with Controlled Grafting Morphology

In HIPS bulk polymerization, the phase partitioning behavior of TBPO between styrene monomer and the rubber (polybutadiene) phase governs grafting efficiency and final particle morphology [4]. The measured equilibration time of ≤ 1 hour at low conversion (≤ 13%) versus > 24 hours at higher conversion (16%) provides process engineers with a quantifiable window for controlling initiator distribution [4]. TBPO is the preferred perester for HIPS processes where precise control over grafting kinetics and rubber-phase radical concentration is required.

Acrylic Acid Grafting onto Polyolefins in Aqueous Suspension

When grafting acrylic acid onto low-density polyethylene in aqueous suspension, tert-butyl octaneperoxoate initiates polymerization with second-order kinetics relative to monomer concentration [4]. This kinetic profile enables process tuning where polymerization rate can be modulated by adjusting monomer feed concentration [4]. Procurement for polyolefin functionalization processes should select TBPO when monomer concentration is a controllable process variable and when second-order rate dependence is desirable for reaction control.

Automotive-Grade Sheet Molding Compound (SMC) Formulations Requiring Balanced Cure Speed and Surface Quality

In SMC and BMC formulations for automotive exterior body panels, tert-butyl octaneperoxoate functions as the medium-temperature component in a ternary initiator blend alongside tert-butylperoxy benzoate and 1,1-bis(tert-butylperoxy)-3,3,5-trimethyl cyclohexane [4]. This specific combination enables cycle time reductions of several seconds per molded part while maintaining Class A surface finish [4]. Procurement for SMC manufacturing should include TBPO as an essential component of rapid-cure initiator packages when both productivity and surface aesthetics are critical quality metrics.

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